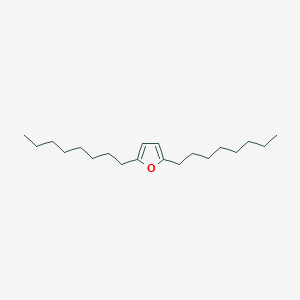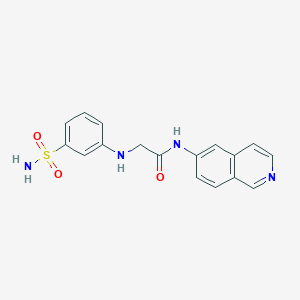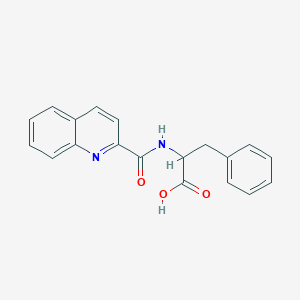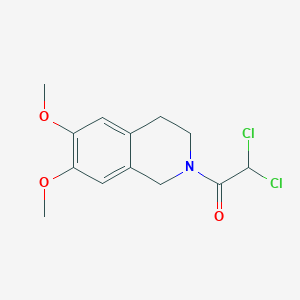![molecular formula C9H14N2O4 B12911829 N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide CAS No. 87149-80-2](/img/structure/B12911829.png)
N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of a suitable precursor, such as a β-diketone or a β-keto ester, with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The resulting isoxazole intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.
Industrial Production Methods
Industrial production of N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring or the acetamide moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Reduced forms of the isoxazole ring or the acetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Industry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide can be compared with other isoxazole derivatives, such as:
N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide: Known for its BRD4 inhibitory activity and potential in cancer treatment.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Studied for their antifungal activities.
3-aminoisoxazole: Used as a reagent in the synthesis of various biologically active compounds.
The uniqueness of N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other isoxazole derivatives.
Eigenschaften
CAS-Nummer |
87149-80-2 |
|---|---|
Molekularformel |
C9H14N2O4 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
N-[3-(2,2-dimethoxyethyl)-1,2-oxazol-4-yl]acetamide |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-8-5-15-11-7(8)4-9(13-2)14-3/h5,9H,4H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
GRIQYMDKLYAQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CON=C1CC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12911746.png)

![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)



![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)

![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)
![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)



